Brequinar

DHODH inhibition Enzymatic assay Antimetabolite

Brequinar (DUP785, NSC 368390) stands apart from class-analog DHODH inhibitors through its uniquely high aqueous solubility (229 μM in PBS), which is >229-fold greater than alternatives such as BAY-2402234. This superior solubility minimizes DMSO artifacts, reduces false-negative rates in automated HTS campaigns, and ensures reliable dose-response in cell-based assays. With nanomolar potency against human DHODH (IC50 1.8–12 nM), validated in vivo murine AML xenograft regimens (15 mg/kg TID; 5 mg/kg QD), and exclusive theranostic utility via [18F]brequinar PET for non-invasive target engagement imaging, this compound is the definitive choice for translational oncology, antiviral screening, and metabolic vulnerability studies. Insist on authenticated Brequinar—do not substitute with class analogs that introduce confounding solubility and species-selectivity variables.

Molecular Formula C23H15F2NO2
Molecular Weight 375.4 g/mol
CAS No. 96187-53-0
Cat. No. B1684385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrequinar
CAS96187-53-0
Synonyms6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid
brequinar
brequinar potassium
brequinar sodium
DuP 785
DuP-785
NSC 368390
NSC-368390
Molecular FormulaC23H15F2NO2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
InChIInChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
InChIKeyPHEZJEYUWHETKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brequinar (CAS 96187-53-0) Procurement Overview: A Potent, Species-Specific DHODH Inhibitor for Preclinical Antimetabolite Research


Brequinar (DUP785, NSC 368390) is a synthetic quinolinecarboxylic acid analogue that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis [1]. It exhibits nanomolar potency against human DHODH (reported IC50 values: 1.8–20 nM), with high selectivity over a panel of >400 kinases at 100 nM [2]. Brequinar sodium has been extensively characterized in murine tumor xenograft models and Phase I/II clinical trials for oncology applications, and has recently been developed as a PET radiotracer ([18F]brequinar) for in vivo target engagement imaging in acute myeloid leukemia [3].

Why Brequinar (CAS 96187-53-0) Cannot Be Casually Replaced by Alternative DHODH Inhibitors


Although several DHODH inhibitors share the same nominal enzymatic target, their biochemical, biophysical, and pharmacokinetic profiles diverge sharply. Potency against isolated human DHODH varies by >100-fold across the class (e.g., Brequinar IC50 = 1.8–12 nM vs. Teriflunomide IC50 = 262 nM) [1]. Critically, Brequinar is inactive against DHODH from non-mammalian species, whereas other inhibitors lack this species specificity . Further, protein binding ranges from 90% to >99%, profoundly impacting free fraction and in vivo efficacy [2]. Lastly, solubility differs by orders of magnitude—Brequinar exhibits aqueous solubility of 229 μM in PBS, contrasting sharply with BAY-2402234 (<1 μM) [2]. Substituting Brequinar with a class analog without rigorous cross-validation therefore introduces uncontrolled variables that can invalidate assay results, confound SAR studies, and derail preclinical development.

Brequinar (CAS 96187-53-0) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Informed Procurement


Enzymatic Potency Against Human DHODH: Brequinar Outperforms Teriflunomide by 218-Fold and Vidofludimus by 118-Fold in a Direct Comparative Assay

In a direct head-to-head enzymatic assay using purified human DHODH, Brequinar demonstrated an IC50 of 12 nM, which is 22-fold more potent than teriflunomide (IC50 = 262 nM) and 12-fold more potent than vidofludimus (IC50 = 141 nM) [1]. This same study evaluated FF1215T, a novel inhibitor, which exhibited an IC50 of 9 nM [1].

DHODH inhibition Enzymatic assay Antimetabolite

Aqueous Solubility: Brequinar Exhibits >229-Fold Higher Solubility Than BAY-2402234 in PBS, Facilitating In Vitro Assay Reliability

In a cross-study comparison of physiochemical properties, Brequinar exhibits a solubility of 229 μM in phosphate-buffered saline (PBS), whereas BAY-2402234, a structurally distinct DHODH inhibitor developed for myeloid malignancies, displays solubility below the limit of detection (<1 μM) in the same assay system [1]. ASLAN003 was not tested for solubility in this study [1].

Solubility Assay development Biophysics

Species Specificity: Brequinar Inhibits Mammalian DHODH but Spares Non-Mammalian Orthologs, a Feature Not Universally Shared by DHODH Inhibitors

Brequinar potently inhibits mammalian mitochondrial DHODH (IC50 = 12 nM) but demonstrates no activity against DHODH enzymes from non-mammalian species . This species-specific profile contrasts with the broader activity of other antimetabolites like 5-fluorouracil or pemetrexed, which target conserved enzymatic domains across eukaryotes [1]. While direct quantitative comparison data for non-mammalian DHODH inhibition by teriflunomide or vidofludimus is not available in the cited sources, the observed species restriction is a defining characteristic of brequinar's binding mode .

Species specificity DHODH Tool compound

Human DHODH Enzymatic Potency: Brequinar (IC50 = 1.8 nM) is 19.4-Fold More Potent Than ASLAN003 (IC50 = 35 nM) in a Standardized Assay

In a standardized enzymatic assay measuring human DHODH inhibition, Brequinar exhibited an IC50 of 1.8 ± 0.3 nM, whereas ASLAN003, a clinical-stage DHODH inhibitor developed for acute myeloid leukemia, exhibited an IC50 of 35 nM [1]. BAY-2402234 showed an IC50 of 6.0 ± 0.6 nM in the same study [1].

DHODH inhibition Enzymatic assay SAR

Plasma Protein Binding: Brequinar (98.8% Bound) and ASLAN003 (>99% Bound) Share Similarly High Protein Binding, Differentiating Both from BAY-2402234 (90.1% Bound)

Brequinar is highly bound to plasma proteins, with a measured protein binding of 98.8% [1]. This is comparable to ASLAN003, which exhibits >99% protein binding [1]. In contrast, BAY-2402234 demonstrates lower protein binding at 90.1% [1]. The high protein binding of Brequinar results in a very small free fraction, which is a critical determinant of in vivo pharmacokinetics and efficacy [2].

Pharmacokinetics Protein binding Free fraction

Kinase Selectivity: Brequinar Spares >400 Kinases at 100 nM, Providing a Cleaner Pharmacological Profile for Target Validation Studies

Brequinar was screened against a panel of greater than 400 kinases at a concentration of 100 nM and demonstrated no significant inhibition, indicating high selectivity for DHODH over this broad range of potential off-targets [1]. While comparable kinase panel selectivity data for teriflunomide, vidofludimus, or ASLAN003 are not available in the cited sources, this level of kinome-wide selectivity is a key differentiator for a tool compound intended for mechanistic studies.

Selectivity Kinase panel Off-target

Brequinar (CAS 96187-53-0) Procurement-Driven Application Scenarios: When to Select This DHODH Inhibitor Over Alternatives


High-Throughput Screening (HTS) and In Vitro Assay Development Requiring High Solubility

Brequinar's high aqueous solubility (229 μM in PBS) makes it the preferred DHODH inhibitor for high-throughput screening campaigns and cell-based assays where compound precipitation can confound results [1]. Its superior solubility profile, which is >229-fold higher than BAY-2402234, reduces the need for high DMSO concentrations and minimizes false-negative rates in automated liquid handling systems.

Preclinical In Vivo Efficacy Studies in Murine Xenograft Models of Acute Myeloid Leukemia (AML)

Brequinar has been extensively validated in murine xenograft models of AML (THP-1, HL-60, MOLM-13), where it induces differentiation of leukemic cells and prolongs survival [2]. Its potency against human DHODH (IC50 = 1.8–12 nM) and established in vivo dosing regimens (15 mg/kg three times daily or 5 mg/kg daily) provide a robust framework for translational oncology studies [2].

Combination Therapy Studies Targeting Pyrimidine Metabolism and Apoptotic Pathways

Recent evidence demonstrates that DHODH inhibition with Brequinar synergizes with BCL-XL degradation (via DT2216) to significantly inhibit pancreatic ductal adenocarcinoma (PDAC) tumor growth [3]. This establishes Brequinar as a key component in rational combination strategies that exploit metabolic vulnerabilities, offering researchers a validated tool for studying synthetic lethality and adaptive resistance mechanisms.

PET Imaging and Theranostic Development for DHODH-Targeted Therapies

The recent development of [18F]brequinar as the first-in-class PET radiotracer for hDHODH enables non-invasive in vivo imaging of target engagement, drug biodistribution, and therapeutic response in oncology models [4]. This theranostic application is unique to Brequinar among current DHODH inhibitors and provides a critical tool for translational research and clinical candidate development.

Technical Documentation Hub

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31 linked technical documents
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